Rancinamycin IA - 60925-59-9

Rancinamycin IA

Catalog Number: EVT-10952741
CAS Number: 60925-59-9
Molecular Formula: C11H16O6
Molecular Weight: 244.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rancinamycin IA is primarily sourced from the fermentation processes of Streptomyces griseus and related species. These microorganisms are cultivated under controlled laboratory conditions to optimize the yield of rancinamycin IA and its analogs. The isolation and characterization of rancinamycin compounds have been extensively studied, highlighting their potential as therapeutic agents against resistant bacterial strains .

Classification

Rancinamycin IA falls under the category of antibiotics and more specifically within the polyketide class. Polyketides are a diverse group of secondary metabolites characterized by their complex structures and biological activities. Rancinamycin IA is structurally related to other members of the rancinamycin family, which includes rancinamycin I, II, III, and IV, each differing slightly in their molecular structure and pharmacological properties .

Synthesis Analysis

Methods

The synthesis of rancinamycin IA has been explored through various methods, including total synthesis from simpler precursors and biosynthetic pathways involving Streptomyces species.

Total Synthesis: One notable approach involves the total synthesis from nitrosugars, which provides a pathway to create rancinamycin analogs with modified functional groups. This method utilizes several synthetic steps that include cyclization and functional group transformations to achieve the desired molecular structure .

Biosynthesis: The natural biosynthetic route involves polyketide synthases that catalyze the assembly of acyl-CoA precursors into the complex structure of rancinamycin IA. This process is tightly regulated by genetic factors within the producing organism.

Technical Details

The total synthesis approach has been documented to involve multiple reaction steps, including Diels-Alder reactions and various coupling reactions that lead to the formation of the characteristic polyketide backbone found in rancinamycin IA .

Molecular Structure Analysis

Structure

The molecular structure of rancinamycin IA is characterized by a complex arrangement of carbon chains and functional groups typical of polyketides. The specific stereochemistry at various chiral centers contributes to its biological activity.

Data

The molecular formula for rancinamycin IA is C₁₉H₁₉O₃, with a molecular weight of approximately 303.35 g/mol. Spectroscopic data such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been utilized to elucidate its structure and confirm its identity during synthesis and isolation processes.

Chemical Reactions Analysis

Reactions

Rancinamycin IA can undergo various chemical reactions typical for polyketides, including:

  • Hydrolysis: This reaction can lead to the breakdown of ester bonds within the molecule.
  • Redox Reactions: Oxidation or reduction can modify specific functional groups, potentially altering its antibacterial activity.
  • Substitution Reactions: These may introduce new functional groups or modify existing ones to enhance efficacy or reduce toxicity.

Technical Details

The stability of rancinamycin IA under different pH levels and temperatures has been studied to understand its reactivity profile. Such studies help in determining optimal storage conditions for preserving its biological activity.

Mechanism of Action

Process

Rancinamycin IA exerts its antibacterial effects primarily through inhibition of bacterial RNA synthesis. It binds to bacterial RNA polymerase, preventing the transcription process crucial for bacterial growth and replication.

Data

Studies indicate that rancinamycin IA demonstrates a high affinity for bacterial RNA polymerase compared to eukaryotic counterparts, which contributes to its selective toxicity towards bacteria while minimizing effects on human cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rancinamycin IA typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Rancinamycin IA is stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: The melting point has been reported around 150-160 °C, indicating thermal stability suitable for various applications.
Applications

Scientific Uses

Rancinamycin IA has several applications in scientific research and medicine:

  • Antibiotic Development: Its antibacterial properties make it a candidate for developing new antibiotics, especially against multi-drug resistant strains.
  • Biochemical Research: Rancinamycin IA serves as a tool in studies related to gene expression regulation due to its mechanism targeting RNA polymerase.
  • Pharmaceutical Formulations: Ongoing research explores formulations that incorporate rancinamycin IA for enhanced therapeutic efficacy.
Biosynthesis and Genetic Regulation of Rancinamycin IA

Gene Cluster Identification in Streptomyces lincolnensis

The biosynthetic machinery for rancinamycin IA, a lincomycin-type antibiotic, is encoded within a dedicated gene cluster in the chromosome of Streptomyces lincolnensis. Molecular characterization of the lincomycin-production gene cluster (designated lmb/lmr) revealed a contiguous genomic segment spanning approximately 50 kilobases. This cluster comprises 27 open reading frames (lmb genes) with putative biosynthetic or regulatory functions, flanked by three resistance genes (lmrA, lmrB, and lmrC). Comparative genomic analyses indicate a conserved organizational structure of the lmb/lmr cluster across multiple lincomycin-producing Streptomyces strains, though embedded within non-homologous genomic regions [1].

Table 1: Core Genes within the Rancinamycin IA/Lincomycin Biosynthetic Cluster (lmb/lmr) in Streptomyces lincolnensis

Gene DesignationPredicted FunctionFunctional Category
lmbAGamma-glutamyl transferasePrecursor modification
lmbBNon-ribosomal peptide synthetase (NRPS) adenylation domainPeptide backbone assembly
lmbCAmino acid acylasePrecursor activation
lmbFAromatic amino acid aminotransferaseTransamination reactions
lmbKImidazoleglycerolphosphate dehydrataseImidazole moiety synthesis
lmbMdTDP-glucose 4,6-dehydrataseSugar moiety modification
lmbOdTDP-glucose synthaseActivated sugar precursor synthesis
lmbS(NDP-) ketohexose/ketocyclitol aminotransferaseAmino sugar formation
lmbUTranscriptional regulator (pathway-specific activator)Regulatory control
lmrA, lmrCAntibiotic resistance mechanisms (efflux, ribosomal protection/modification)Self-resistance

A critical finding was the lmb/lmr cluster’s duplication in industrial overproducing strains like Streptomyces lincolnensis 78-11. This strain harbors a large (~0.45-0.5 Mb) genomic fragment containing duplicated copies of both the lincomycin biosynthetic cluster and the melanin (melC) biosynthesis genes. Accompanying deletion events suggest that enhanced gene dosage through duplication is a key genomic adaptation resulting from classical strain improvement programs, directly contributing to elevated antibiotic titers [1]. Modern techniques like Transformation-Associated Recombination (TAR) cloning and Integrase-Mediated Recombination (IR) systems now enable precise capture and heterologous expression of this large cluster in surrogate Streptomyces hosts (e.g., Streptomyces coelicolor, Streptomyces lividans) for functional validation and yield optimization [7] [10].

Enzymatic Pathways for Lincomycin-Type Antibiotic Assembly

Rancinamycin IA shares a core structure with lincomycin, featuring a modified amino acid (N-methyl-4-propyl-L-proline; PPL) linked via an amide bond to a sulfur-containing aminooctose (methylthiolincosamide; MTL). Its biosynthesis involves highly coordinated, multi-step enzymatic pathways:

  • Precursor Biosynthesis:
  • N-methyl-4-propyl-L-proline (PPL): Derived from L-tyrosine. LmbF (aromatic amino acid aminotransferase) initiates deamination, followed by reduction, methylation (involving S-adenosylmethionine-dependent methyltransferases), and propylation by unidentified enzymes.
  • Methylthiolincosamide (MTL): Originates from D-glucose-1-phosphate. LmbO (dTDP-glucose synthase) catalyzes the formation of dTDP-D-glucose, which LmbM (dTDP-glucose 4,6-dehydratase) converts to dTDP-4-keto-6-deoxy-D-glucose. Subsequent steps involve amination (LmbS), C-methylation, and sulfur incorporation (via LmbA, a gamma-glutamyl transferase likely mobilizing sulfur from cysteine) to form the final thiosugar [1] [2].
  • Activation and Condensation:The activated PPL carboxylate is attached to the phosphopantetheine arm of a free-standing carrier protein (AcmACP) by the adenylation enzyme ACMSI (LmbB homolog). The activated MTL moiety is then condensed with the PPL-ACP thioester by a dedicated condensation domain, forming the PPL-MTL amide linkage characteristic of the lincomycin scaffold [1]. Glycosylation is a critical step requiring precise regioselectivity.

  • Modification and Release:Final tailoring steps may involve hydroxylation, methylation, or other modifications by cluster-encoded oxidoreductases and methyltransferases. The mature rancinamycin IA is released from the carrier protein, likely via thioesterase activity (potentially within a multifunctional enzyme like ACMSIII) [1] [4].

Table 2: Key Enzymatic Steps in Rancinamycin IA/Lincomycin-Type Antibiotic Assembly

Biosynthetic StageKey EnzymesCatalyzed ReactionSubstrates/Products
PPL BiosynthesisLmbFTransamination of L-tyrosine derivativeL-Tyrosine derivative → α-keto acid
Unknown Methyltransferase(s)N-methylationDemethyl-PPL → N-methyl-PPL
MTL BiosynthesisLmbOSynthesis of dTDP-D-glucoseD-Glucose-1-phosphate + dTTP → dTDP-D-glucose + PPi
LmbMDehydration and isomerization of dTDP-D-glucosedTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose
LmbSTransamination at C-4'dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-amino-4,6-dideoxy-D-glucose
LmbASulfur incorporation (likely via cysteine donor)dTDP-sugar intermediate → dTDP-MTL precursor
Activation & CondensationACMSI (LmbB homolog)Adenylation and thioesterification of PPL to AcmACPPPL + ATP + AcmACP → PPL~S-AcmACP + AMP + PPi
Condensation (C) domain (e.g., in ACMSII)Amide bond formation between PPL~S-AcmACP and MTLPPL~S-AcmACP + MTL → PPL-MTL + AcmACP
Self-ResistanceLnu Nucleotidyltransferases (e.g., LnuA)O-Nucleotidylation (e.g., adenylylation) of antibiotic hydroxyl group (Inactivates antibiotic)Rancinamycin IA/Lincomycin + ATP → 3'-O-Adenylyl-antibiotic

A crucial feature of these enzymes is their structural plasticity. Studies on lincosamide nucleotidyltransferases (Lnu), responsible for self-resistance via antibiotic inactivation, reveal that while sharing a conserved N-terminal nucleotidylyltransferase domain (NTD) for ATP binding and catalysis, they possess highly divergent C-terminal domains (CTD). These CTDs are structurally adapted to specifically recognize the distinct chemical scaffolds of lincosamides (like rancinamycin IA) versus other antibiotic classes such as aminoglycosides. This domain flexibility underpins the enzyme's ability to evolve substrate specificity while retaining core catalytic function [5].

Regulatory Mechanisms of Secondary Metabolite Production

The production of rancinamycin IA in Streptomyces lincolnensis is tightly controlled by a multi-tiered regulatory network integrating pathway-specific, global, and nutritional signals:

  • Pathway-Specific Regulation:The lmbU gene, located within the lmb/lmr cluster, encodes a transcriptional activator essential for lincomycin/rancinamycin IA biosynthesis. Overexpression of lmbU under a strong promoter (e.g., T7A1) in Streptomyces lincolnensis significantly upregulates transcription of the lmbA-lmbF operons, leading to a substantial increase (up to 5-fold in shake flasks) in antibiotic yield. Gel shift assays confirm direct binding of the LmbU protein to promoter regions of biosynthetic operons within the cluster, acting as a positive autoregulator and master switch [1].

  • Global Developmental Regulators:

  • BldD: A key developmental regulator governing morphological differentiation and secondary metabolism in Streptomyces. BldD directly binds the lmbU promoter region. Deletion of bldD abolishes rancinamycin IA/lincomycin production, demonstrating its indispensable role in activating the pathway-specific regulator [1].
  • TetR-Family Regulators (e.g., SLCG_2919): A TetR-type repressor acts as a negative regulator of lincomycin biosynthesis. Deletion of this gene results in increased transcript levels of biosynthetic genes and enhanced antibiotic production, indicating its role in dampening expression under certain conditions [1].
  • Nutritional Control (Carbon Catabolite Regulation):Carbon source availability exerts profound repression (Carbon Catabolite Repression, CCR) on rancinamycin IA biosynthesis. Rapidly utilizable carbon sources like glucose strongly suppress antibiotic production, while slower-metabolized carbon sources (e.g., glycerol, maltose) alleviate this repression and promote higher titers. This occurs through multiple mechanisms:
  • Direct Transcriptional Repression: Glucose likely activates global transcriptional repressors (e.g., GlcR homologs) that bind to and silence promoters of antibiotic biosynthetic genes.
  • Metabolic Channeling: High glycolytic flux diverts cellular resources (ATP, amino acids, cofactors) away from secondary metabolite pathways towards primary metabolism and biomass accumulation.
  • Energy Status & Signaling: The intracellular ATP:ADP ratio and levels of signaling molecules (e.g., cAMP, ppGpp) influenced by carbon source quality impact the activity of regulators like BldD and LmbU [6].

Table 3: Regulatory Mechanisms Influencing Rancinamycin IA Production

Regulatory LevelRegulator/MechanismEffect on BiosynthesisMolecular Mechanism
Pathway-SpecificLmbU (Activator)Positive (+); Essential for productionBinds directly to promoters of lmb biosynthetic operons; Overexpression boosts yield
Global DevelopmentalBldD (Activator)Positive (+); Essential for productionBinds directly to the lmbU promoter; Couples antibiotic production to development
SLCG_2919 (TetR Repressor)Negative (-); Represses productionBinds operator sites within cluster; Deletion increases yield
Nutritional ControlGlucose (CCR)Strong Negative (-)Activates repressors; Depletes precursors/energy; Suppresses lmb transcription
Glycerol/MaltoseRelief from CCR (+ compared to glucose)Avoids CCR mechanisms; Allows precursor/energy availability for secondary metabolism

This intricate regulatory web ensures that rancinamycin IA biosynthesis is energetically efficient, occurring primarily during the transition to stationary phase when primary nutrients are depleted and cellular differentiation begins. Understanding these layers of control—particularly the interplay between LmbU activation, BldD-mediated developmental coupling, and carbon source modulation—provides critical leverage for optimizing production yields through targeted genetic engineering or fermentation condition design [1] [3] [6].

Properties

CAS Number

60925-59-9

Product Name

Rancinamycin IA

IUPAC Name

(2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl) 2-methylpropanoate

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C11H16O6/c1-5(2)11(16)17-10-6(4-12)3-7(13)8(14)9(10)15/h3-5,7-10,13-15H,1-2H3

InChI Key

TWOYHFIJNHPEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(C(C=C1C=O)O)O)O

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